molecular formula C15H23NO2 B1389105 2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine CAS No. 1040692-37-2

2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine

Cat. No.: B1389105
CAS No.: 1040692-37-2
M. Wt: 249.35 g/mol
InChI Key: QQMGUCADIKMKLI-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine typically involves multiple steps, starting with the reaction of 2-methylphenol with an appropriate alkylating agent to form the phenoxy group. This is followed by the introduction of the tetrahydro-2-furanylmethyl group through nucleophilic substitution reactions. The final step involves the formation of the amine group through reductive amination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.

  • Industry: Application in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine exerts its effects involves binding to specific molecular targets. The exact pathways and targets depend on the context of its use, but it may interact with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

  • 2-Methylphenoxyacetic acid

  • N-(Tetrahydro-2-furanylmethyl)propan-1-amine

  • 2-(2-Methylphenoxy)ethanol

Uniqueness: 2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine is unique due to its combination of the phenoxy group and the tetrahydro-2-furanylmethyl group, which provides distinct chemical properties compared to its similar compounds.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(oxolan-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-12-6-3-4-8-15(12)18-13(2)10-16-11-14-7-5-9-17-14/h3-4,6,8,13-14,16H,5,7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMGUCADIKMKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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